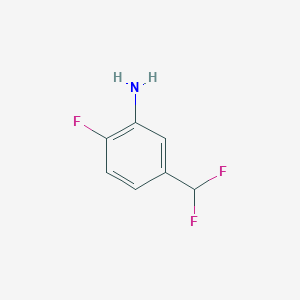![molecular formula C12H16N4O B2491929 3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199302-63-9](/img/structure/B2491929.png)
3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Studies on related compounds often involve multi-step synthetic processes, employing techniques like single-crystal X-ray diffraction and spectroscopic methods (FT-IR, NMR) for characterization. For example, the synthesis and characterization of similar triazole derivatives have been reported, highlighting methods that might be relevant for synthesizing the compound (Gumus et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with triazole rings has been determined using techniques such as X-ray diffraction, revealing details like bond lengths, bond angles, and torsion angles. These studies provide insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions (Gumus et al., 2018).
Scientific Research Applications
Synthesis and Characterization
3-Methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives have been synthesized through various methods, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These syntheses often yield heterocyclic derivatives like tetrahydrofuran and oxazoline derivatives in satisfactory yields, as demonstrated by Bacchi et al. (2005) in their work on heterocyclic derivative syntheses (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Spectroscopic studies have shown that molecular organization of similar compounds changes in different solvents and concentrations. Matwijczuk et al. (2018) observed that in methanol, monomers are predominant, while in propan-2-ol, dimers or N-aggregates form (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, & Gagoś, 2018).
Catalytic Activity
- The compound and its derivatives have been studied for their catalytic activity in various chemical reactions. For instance, Amadio et al. (2012) synthesized cationic complexes using palladium-allyl precursor with similar compounds. These complexes showed catalytic activity for the Suzuki-Miyaura reaction (Amadio, Scrivanti, Chessa, Matteoli, Beghetto, Bertoldini, Rancan, Dolmella, Venzo, & Bertani, 2012).
Pharmaceutical Applications
- In the pharmaceutical field, such compounds have been explored for their potential in drug development. For example, synthesis and hypoglycemic activity of pyridyl alcohols, which are structurally related, have been investigated by Blank et al. (1979), highlighting their significance in medicinal chemistry (Blank, Ditullio, Krog, & Saunders, 1979).
Luminescent Properties
- Luminescent properties of similar compounds have been investigated for potential applications in materials science. McCarney et al. (2015) synthesized ligands that formed luminescent complexes with Europium (Eu), which showed potential as healable metallogels (McCarney, Byrne, Twamley, Martínez‐Calvo, Ryan, Möbius, & Gunnlaugsson, 2015).
Molecular Docking and Antibacterial Activity
- The compound and its derivatives have been subjected to molecular docking studies for their potential as antibacterial agents. Katariya et al. (2021) synthesized novel derivatives and evaluated their anticancer and antimicrobial activities, demonstrating the compound's relevance in biologically active applications (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
- Avoid dust formation, skin contact, and inhalation.
- Use personal protective equipment and ensure adequate ventilation.
- Remove all sources of ignition.
Future Directions
- Investigate its potential pharmacological activities and explore derivatives.
- Evaluate its anti-fibrotic properties and consider drug development.
Please note that specific details would require reviewing relevant scientific literature. 🌟
properties
IUPAC Name |
5-methyl-4-propan-2-yl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)16-10(3)14-15(12(16)17)8-11-4-6-13-7-5-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQZHNBUTUXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(C)C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

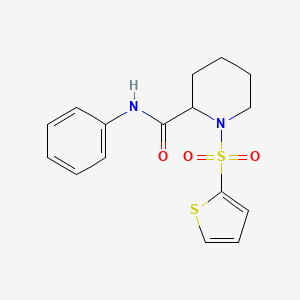
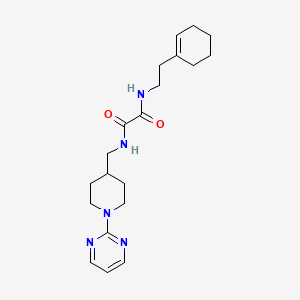
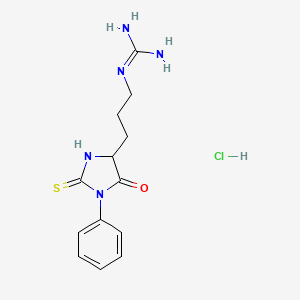
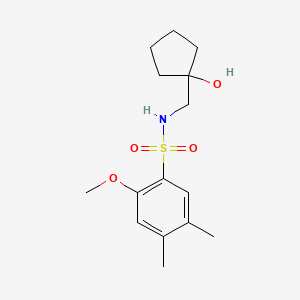
![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)
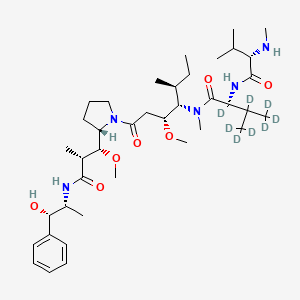


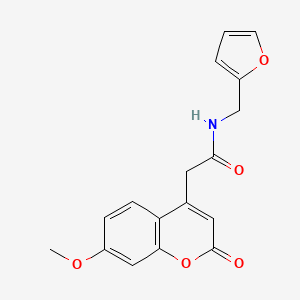
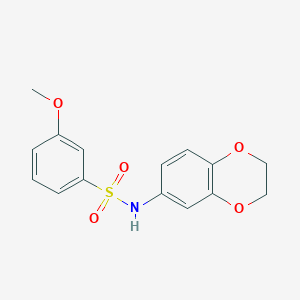

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)
